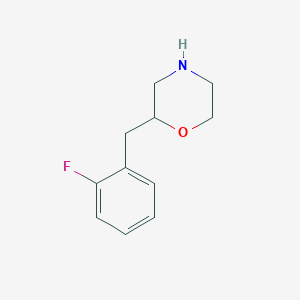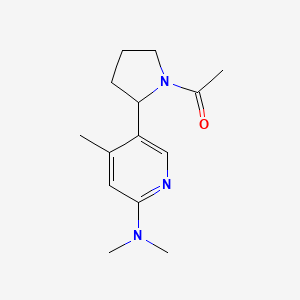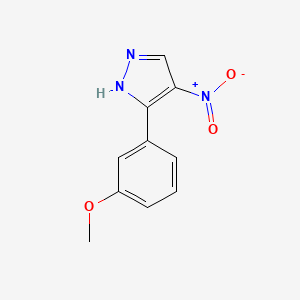
3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring and a nitro group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole typically involves the following steps:
Nitration of 3-Methoxyphenylhydrazine: The starting material, 3-methoxyphenylhydrazine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group into the phenyl ring.
Cyclization: The nitrated product undergoes cyclization with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Reduction: 3-(3-Aminophenyl)-4-nitro-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Materials Science: It can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biochemical assays.
作用機序
The mechanism of action of 3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological targets through hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: Similar structure but with the methoxy group in the para position.
3-(3-Methoxyphenyl)-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions with biological targets. This unique arrangement can lead to distinct pharmacological and material properties compared to its analogs.
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
5-(3-methoxyphenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)10-9(13(14)15)6-11-12-10/h2-6H,1H3,(H,11,12) |
InChIキー |
OKKXUGFKJJCVFT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


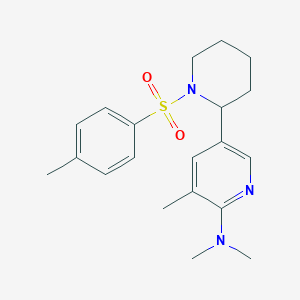


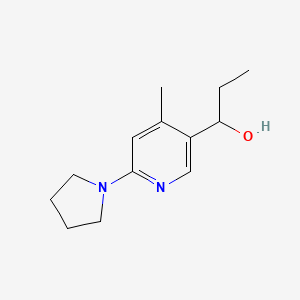
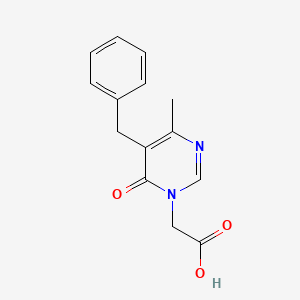
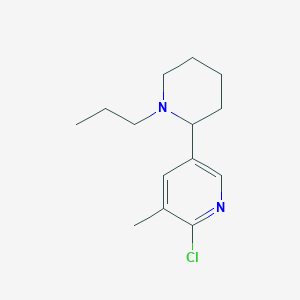
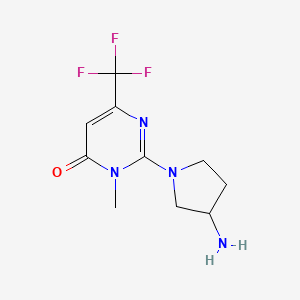
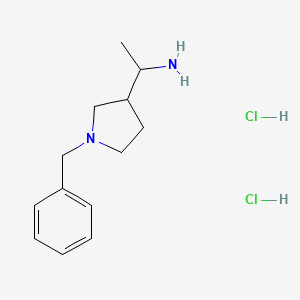
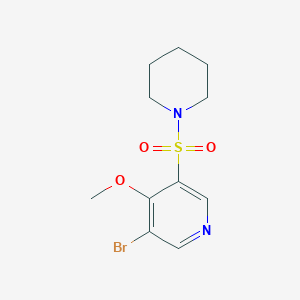


![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
